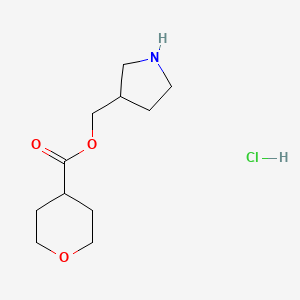

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Description

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring (5-membered nitrogen-containing heterocycle) linked via a methylene group to a tetrahydro-2H-pyran-4-carboxylate moiety, with a hydrochloride counterion. This structure confers unique physicochemical properties, including solubility in polar solvents and stability under acidic conditions. The compound is primarily utilized in pharmaceutical research as a precursor or intermediate for developing bioactive molecules, particularly those targeting neurological or metabolic pathways. Its synthesis typically involves esterification and amination reactions, followed by salt formation with hydrochloric acid .

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c13-11(10-2-5-14-6-3-10)15-8-9-1-4-12-7-9;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQWIDOLYLZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves:

- Formation of a tetrahydro-2H-pyran-4-carboxylate intermediate.

- Introduction of the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination.

- Conversion of the free base to the hydrochloride salt for stability and handling.

Preparation of Tetrahydro-2H-pyran-4-carboxylate Intermediate

A key intermediate in the preparation is methyl 3,4-dihydro-2H-pyran-5-carboxylate or related tetrahydropyran carboxylates. The process involves:

- Starting materials: Methyl acetoacetate and 1-bromo-3-chloropropane.

- Base: Sodium methoxide in an alcoholic solvent (preferably methanol).

- Reaction conditions: The reaction is carried out at 30–40°C under nitrogen atmosphere during base addition to control exotherm, followed by reflux at 70°C for 6–12 hours.

- Advantages: Use of sodium methoxide instead of potassium carbonate reduces salt byproducts, solvent consumption, and environmental impact.

- Purification: Fractional distillation is employed to isolate the purified tetrahydropyran carboxylate intermediate.

- Solvent recovery: The process allows solvent recovery and reuse, enhancing economic and environmental efficiency.

| Parameter | Details |

|---|---|

| Starting materials | Methyl acetoacetate, 1-bromo-3-chloropropane |

| Base | Sodium methoxide (20% in methanol) |

| Solvent | Methanol (preferred) |

| Temperature | 30–40°C (addition), reflux at 70°C |

| Reaction time | 6–12 hours |

| Atmosphere | Nitrogen during base addition |

| Purification method | Fractional distillation |

| Environmental benefit | Reduced salt waste, solvent recycling |

Formation of Hydrochloride Salt

Conversion to the hydrochloride salt enhances compound stability and solubility:

- Method: Treatment of the free base with hydrochloric acid in methanol or an appropriate solvent at low temperature (0–15°C).

- Conditions: Stirring for 0.5 to 5 hours to ensure complete salt formation.

- Isolation: Precipitation by cooling and addition of water, followed by filtration and drying under reduced pressure.

- Yield and purity: Optimized by controlling acid equivalents and temperature to avoid decomposition or ring cleavage.

| Step | Conditions | Notes |

|---|---|---|

| Acidification | HCl aqueous solution (0.05–0.1 eq) | Low temperature (0–15°C) |

| Reaction time | 0.5–5 hours | Typically ~2 hours |

| Precipitation | Cooling to 0–5°C, addition of water | Stirring 6–24 hours |

| Isolation | Filtration and drying | Reduced pressure drying at 50–60°C |

Summary Table of Preparation Process

| Stage | Reagents/Conditions | Key Features | Outcome |

|---|---|---|---|

| Tetrahydropyran intermediate | Methyl acetoacetate + 1-bromo-3-chloropropane, NaOMe in MeOH, reflux 70°C | Sodium methoxide base, solvent recycling, nitrogen atmosphere | Methyl tetrahydro-2H-pyran-4-carboxylate intermediate |

| Pyrrolidinylmethyl introduction | Pyrrolidine nucleophilic substitution or reductive amination | Mild temperature, standard organic solvents | 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate (free base) |

| Hydrochloride salt formation | HCl in methanol, low temperature (0–15°C) | Controlled acid equivalents, precipitation | This compound |

Research Findings and Process Optimization

- The use of sodium methoxide reduces salt waste by approximately 75% compared to potassium carbonate, lowering effluent treatment costs and environmental impact.

- Solvent recovery and reuse in the tetrahydropyran intermediate stage improve economic viability and reduce solvent consumption.

- Controlled acidification and cooling steps during hydrochloride salt formation prevent ring cleavage and degradation, ensuring high purity and yield.

- The absence of catalysts in the base-mediated cyclization step simplifies the process and reduces costs.

- Nitrogen atmosphere is critical only during sodium methoxide addition to control exothermic reactions, simplifying operational safety.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Piperidinylmethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride

- Structural Difference : Replaces the pyrrolidine (5-membered) ring with a piperidine (6-membered) ring.

- For instance, piperidine derivatives are often prioritized in opioid receptor studies due to improved pharmacokinetic profiles .

- Commercial Availability : Priced higher than pyrrolidine analogs (e.g., ASM2739 at ¥7,298/100 gm vs. ASM2740 at ¥9,112/gm), reflecting synthesis complexity .

Methyl Piperidine-4-Carboxylate Hydrochloride (ASM2739)

- Structural Difference : Lacks the tetrahydro-2H-pyran moiety, featuring a simpler piperidine-4-carboxylate ester.

- Impact : Reduced conformational rigidity compared to the pyran-containing analog, leading to lower thermal stability and faster metabolic degradation .

Ester Group Variations

Methyl Tetrahydro-2H-Pyran-2-Carboxylate (ASM2740)

- Structural Difference : Shifts the ester group from the 4-position to the 2-position on the pyran ring.

- Impact : Alters electronic distribution, as evidenced by NMR chemical shift disparities in regions corresponding to substituent proximity (e.g., 29–36 ppm for protons near the ester group) . This positional isomerism may affect solubility and reactivity in nucleophilic substitution reactions.

Sulphonyl-Substituted Analogs

3-(4-Methylphenylsulphonyl)Pyrrolidine Hydrochloride (ASM2736)

- Structural Difference : Introduces a sulphonyl group on the pyrrolidine ring.

- Impact : Enhances acidity (pKa ~1.5) due to the electron-withdrawing sulphonyl group, improving solubility in aqueous media but reducing membrane permeability .

Research Findings and Data Tables

NMR Spectral Comparison

Key differences in chemical shifts (ppm) for protons near substituents (Figure 6, ):

| Proton Region | 3-Pyrrolidinylmethyl Analog | Piperidinyl Analog | Tetrahydro-2H-Pyran-2-Carboxylate |

|---|---|---|---|

| 29–36 ppm | 3.2–3.5 | 3.4–3.7 | 3.0–3.3 |

| 39–44 ppm | 1.8–2.1 | 1.6–1.9 | 2.2–2.5 |

These shifts correlate with steric and electronic effects of substituents, influencing molecular interactions.

Commercial Pricing and Availability

| Compound (Avra ID) | Price (¥/gm) | Heterocycle | Ester Position |

|---|---|---|---|

| ASM2736 | 437.37 | Pyrrolidine | N/A |

| ASM2739 | 291.92 | Piperidine | 4-Carboxylate |

| ASM2740 | 9112.00 | Pyran | 2-Carboxylate |

Biological Activity

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS Number: 1220020-90-5) is a chemical compound that has garnered interest for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of investigation in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₀ClNO₃

- Molecular Weight : 249.74 g/mol

- Chemical Structure : The compound consists of a tetrahydropyran ring substituted with a pyrrolidine group, which may influence its interaction with biological targets.

Pharmacological Potential

- Receptor Interaction : Preliminary studies suggest that compounds structurally related to tetrahydropyran derivatives may interact with cannabinoid receptors (CB1 and CB2). These receptors are known to play critical roles in pain modulation and neuroprotection, indicating potential analgesic properties for this compound .

- CNS Penetration : Research on similar compounds has shown varying degrees of central nervous system (CNS) penetration. For instance, a related compound demonstrated minimal CNS side effects due to low penetration levels, which could be beneficial for developing analgesics with reduced psychoactive effects .

- Irritant Properties : The compound has been classified as an irritant, which necessitates caution in handling and further evaluation of its safety profile .

Study on Cannabinoid Receptor Agonists

A study published in PubMed explored the pharmacological effects of N-methyl derivatives of tetrahydropyran on cannabinoid receptors. It was found that these compounds exhibited significant analgesic effects without the common side effects associated with traditional cannabinoid agonists. This suggests that this compound may share similar therapeutic profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of tetrahydropyran derivatives indicates that modifications to the pyrrolidine moiety can significantly affect biological activity. Investigations into various analogs have led to the identification of compounds with enhanced receptor affinity and selectivity, paving the way for optimized drug candidates .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Receptor Interaction | Potential agonist activity at CB1 and CB2 receptors |

| CNS Penetration | Low CNS penetration observed in related compounds, suggesting reduced psychoactive effects |

| Irritant Classification | Classified as an irritant; requires careful handling |

| Analgesic Potential | Exhibits analgesic properties; further research needed to confirm efficacy and safety |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of tetrahydro-2H-pyran-4-carboxylic acid derivatives followed by pyrrolidinylmethyl group introduction via nucleophilic substitution or reductive amination. Key intermediates (e.g., tetrahydro-2H-pyran-4-carboxylate esters) are characterized using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry for molecular weight confirmation. Reaction conditions (e.g., anhydrous solvents, catalytic agents) are optimized to minimize side products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for unclassified but potentially hazardous compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 4–9) at 40°C, monitored via HPLC for degradation products.

- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation under controlled light exposure .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. Tools like ICReDD integrate experimental data to refine computational predictions, reducing trial-and-error in optimizing reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can researchers resolve contradictory data in reaction yield optimization?

- Methodological Answer : Apply statistical design of experiments (DoE):

- Factorial Design : Identify critical variables (e.g., catalyst loading, temperature) and their interactions.

- Response Surface Methodology (RSM) : Optimize parameters using central composite designs to resolve conflicting yield trends.

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic models .

Q. What advanced techniques validate the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases.

- X-ray Crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm enantiomeric excess .

Q. How are membrane separation technologies applied in purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Nanofiltration : Use membranes with MWCO 200–300 Da to retain the compound while removing smaller impurities.

- Simulated Moving Bed (SMB) Chromatography : Continuous separation with silica-based stationary phases and ethanol/water eluents.

- Crystallization Control : Monitor supersaturation via in-line Raman spectroscopy to prevent polymorphic impurities .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between computational predictions and experimental yields in large-scale synthesis?

- Methodological Answer :

- Scale-Dependent Effects : Evaluate mass/heat transfer limitations using dimensionless numbers (e.g., Reynolds, Damköhler).

- In Silico Retrosynthesis : Validate alternative routes using AI-powered platforms (e.g., Reaxys or Pistachio) to identify overlooked side reactions.

- Microreactor Trials : Test kinetics in flow chemistry setups to isolate temperature/pressure effects .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or NIR monitoring for critical quality attributes (CQAs).

- Design Space Exploration : Define acceptable ranges for raw material purity (e.g., >98%) and solvent water content (<0.1%) using ICH Q8 guidelines.

- Robustness Testing : Use Plackett-Burman designs to assess parameter tolerances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.